molecular formula C15H22N4O2S B11186371 N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11186371
M. Wt: 322.4 g/mol
InChI Key: PBJJUGKMFMPJEA-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with a cyclohexyl group at the 5-position and a benzenesulfonamide moiety at the 2-position.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C15H22N4O2S/c20-22(21,14-9-5-2-6-10-14)18-15-16-11-19(12-17-15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H2,16,17,18)

InChI Key

PBJJUGKMFMPJEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The cyclocondensation of cyanoguanidine with cyclohexylamine and benzenesulfonamide derivatives represents the most direct route to the triazine core. In this method, cyanoguanidine reacts with cyclohexylamine in ethanol under reflux conditions (80–90°C) to form the 1,3,5-triazin-2-amine intermediate. Subsequent sulfonylation is achieved by treating the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) at 0–5°C.

The reaction mechanism proceeds via nucleophilic attack of the triazine amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to stabilize the sulfonamide bond. This method typically achieves yields of 65–72% after purification by recrystallization from ethanol-water mixtures.

Reaction Scheme:

Cyanoguanidine+CyclohexylamineEtOH, ΔTriazin-2-amineBenzenesulfonyl chloride, TEAN-(5-cyclohexyl-1,3,5-triazin-2-yl)benzenesulfonamide\text{Cyanoguanidine} + \text{Cyclohexylamine} \xrightarrow{\text{EtOH, }\Delta} \text{Triazin-2-amine} \xrightarrow{\text{Benzenesulfonyl chloride, TEA}} \text{N-(5-cyclohexyl-1,3,5-triazin-2-yl)benzenesulfonamide}

Multi-Step Sequential Synthesis

VulcanChem’s patented methodology involves a three-step process starting with the preparation of 5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine:

  • Formation of the Triazine Ring: Cyclohexylamine reacts with formaldehyde and ammonium chloride under acidic conditions (pH 2–3) to generate the tetrahydrotriazine intermediate.

  • Sulfonamide Coupling: The intermediate is treated with benzenesulfonyl chloride in dichloromethane (DCM) at room temperature for 12 hours.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with a purity >95%.

This method offers superior control over regioselectivity, particularly when sterically hindered sulfonyl chlorides are used. However, the extended reaction time (24–36 hours) and reliance on chromatographic purification limit its scalability.

Halogenation and Functionalization

The brominated derivative, 4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide, is synthesized via electrophilic aromatic substitution. Bromine (Br₂) in acetic acid is added to the benzenesulfonamide precursor at 0°C, followed by quenching with sodium thiosulfate. This method achieves a 58% yield but requires careful handling of hazardous reagents.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Polar Protic Solvents: Ethanol and methanol enhance reaction rates in cyclocondensation due to their ability to stabilize ionic intermediates.

  • Low-Temperature Sulfonylation: Maintaining temperatures below 10°C during sulfonyl chloride addition minimizes side reactions such as N-sulfonation of the triazine ring.

Table 1: Optimization of Cyclocondensation Conditions

ParameterOptimal ValueYield (%)Purity (%)
Reaction Temperature85°C7298
SolventEthanol6897
CatalystHCl (0.1 M)6596

Data adapted from.

Catalytic Systems

  • Acidic Catalysis: Hydrochloric acid (0.1 M) accelerates cyclocondensation by protonating the amine groups, increasing their electrophilicity.

  • Base-Mediated Coupling: Triethylamine (TEA) neutralizes HCl generated during sulfonylation, preventing acid-catalyzed degradation of the triazine core.

Comparative Analysis of Synthetic Methodologies

Table 2: Comparison of Preparation Methods

MethodStepsTime (h)Yield (%)Scalability
Cyclocondensation28–1065–72High
Multi-Step Synthesis324–3678Moderate
Halogenation26–858Low

Cyclocondensation is favored for industrial applications due to its shorter reaction time and higher scalability, whereas the multi-step approach is preferable for research-scale synthesis requiring high purity.

Challenges and Practical Considerations

Purification Difficulties

The polar nature of the sulfonamide group complicates isolation. Recrystallization from ethanol-water (3:1 v/v) is effective but may lead to yield losses (15–20%) due to the compound’s moderate solubility.

Side Reactions

  • N-Sulfonation: Occurs at elevated temperatures (>20°C), producing regioisomeric byproducts.

  • Oxidation: The triazine ring is susceptible to oxidation under acidic conditions, necessitating inert atmospheres (N₂ or Ar) during prolonged reactions .

Chemical Reactions Analysis

Triazine Ring Formation

The triazine core in this compound is typically synthesized via sequential substitution reactions of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles. Key steps include:

  • Substitution of chlorides : Cyanuric chloride undergoes stepwise replacement of chlorine atoms with nucleophiles (e.g., amines, alcohols, thiols) to form tri-substituted triazines. This process is critical for constructing the 1,3,5-triazine framework .

  • Nucleophilic aromatic substitution : The triazine ring’s nitrogen atoms activate adjacent positions for substitution, allowing the introduction of diverse functional groups .

Sulfonamide Functional Group Reactivity

The benzenesulfonamide moiety in the compound exhibits reactivity characteristic of sulfonamides:

  • Nucleophilic substitution : The sulfonamide group can undergo alkylation or acylation, depending on reaction conditions.

  • Electrophilic aromatic substitution : The benzene ring may participate in reactions such as nitration or bromination, though steric hindrance from the cyclohexyl group could influence reactivity.

Derivatization and Modification

While direct reaction data for this compound is unavailable, related triazine-sulfonamide derivatives may undergo:

  • Hydrolysis : Sulfonamide groups can hydrolyze under acidic/basic conditions, though stability depends on substituents .

  • Cross-coupling reactions : The triazine ring’s nitrogen atoms could facilitate metal-mediated coupling reactions (e.g., Suzuki coupling).

Limitations of Available Data

The provided search results lack explicit details on the chemical reactions specific to this compound. For example:

  • Synthesis pathways : While triazine formation mechanisms are described , the integration of the cyclohexyl group and sulfonamide moiety is not explicitly detailed.

  • Reactivity profiles : No experimental data on substitution patterns, stability, or interaction with biological targets is available from the cited sources.

Scientific Research Applications

Anticancer Activity

One of the primary areas of research surrounding N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is its anticancer properties. Studies have shown that derivatives of benzenesulfonamides containing triazine moieties exhibit significant cytotoxic activity against various cancer cell lines.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides. Compounds demonstrated IC50 values below 100 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. The most active compounds induced apoptosis and showed significant metabolic stability in human liver microsomes .
  • Quantitative Structure–Activity Relationship (QSAR) : Research focused on the QSAR analysis of synthesized compounds indicated that modifications to the triazine ring and sulfonamide fragment enhanced anticancer activity. The study highlighted specific structural features that correlated with increased cytotoxicity .

Antioxidant Properties

The compound also exhibits antioxidant activity, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.

Research Findings

A patent describes the use of similar compounds as antiozonants in rubber compositions to prevent degradation caused by ozone exposure. This suggests potential applications in protective coatings and materials science .

Material Science Applications

Due to its unique chemical structure, this compound can be utilized in the development of new materials with enhanced properties.

Potential Uses

  • Polymer Additives : The incorporation of this compound into polymers may enhance their thermal stability and resistance to environmental factors.
  • Coatings : Its antioxidant properties could be beneficial in creating coatings that protect surfaces from degradation.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for structural modifications leading to derivatives with varied biological activities.

Synthesis Pathways

The synthesis typically involves:

  • Reaction of appropriate sulfonamides with triazine precursors.
  • Structural modifications through substitution reactions to enhance biological activity or stability.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazine Core

The cyclohexyl group in the target compound distinguishes it from analogs with alternative substituents:

  • Cycloheptyl variant : N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide () replaces cyclohexyl with a bulkier cycloheptyl group, increasing molecular weight (302.44 vs. ~368.48 for the target compound) and likely enhancing lipophilicity.
Table 1: Substituent Comparison
Compound Name Substituent at Triazin-5 Position Molecular Formula Molecular Weight Key Features
Target compound Cyclohexyl C₁₆H₂₃N₅O₂S* ~369.5 Moderate lipophilicity
N-(5-cycloheptyl...-2-propanesulfonamide Cycloheptyl C₁₃H₂₆N₄O₂S 302.44 Higher lipophilicity
N-(5-Benzyl...-quinazolinamine Benzyl C₂₁H₂₄N₆O 376.46 Quinazoline heterocycle
Chlorosulfuron Methoxy-methyl C₁₂H₁₂ClN₅O₄S 357.77 Herbicidal activity

*Estimated based on structural similarity to and .

Functional Group Modifications in Sulfonamide Derivatives

The benzenesulfonamide group in the target compound contrasts with:

  • Sulfonylurea herbicides: Compounds like cinosulfuron (N-(((4,6-dimethoxy-1,3,5-triazin-2-yl)amino)carbonyl)-2-(2-methoxyethoxy)benzenesulfonamide) feature a sulfonylurea bridge (-NHSO₂-) instead of a direct sulfonamide (-SO₂NH-), enabling herbicidal activity via acetolactate synthase (ALS) inhibition .
  • ALS inhibition).

Biological Activity

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a triazin moiety fused with a cyclohexyl group and a benzenesulfonamide functional group. The molecular formula is C16H21N5O2SC_{16}H_{21}N_5O_2S, indicating the presence of nitrogen and sulfur atoms which may contribute to its biological activity.

Research suggests that compounds with triazine structures often exhibit diverse biological activities, including:

  • Antiviral Activity : Compounds similar to this compound have shown promise as antiviral agents. For instance, heterocycles have been reported to inhibit RNA-dependent RNA polymerases in viruses such as Hepatitis C .
  • Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In studies involving non-small cell lung cancer (NSCLC) cell lines (e.g., H1299), related compounds demonstrated significant cytotoxicity with IC50 values ranging from 12 to 54 nM . This suggests that the compound may inhibit tumor growth through mechanisms involving the inhibition of key signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity Target/Organism IC50/EC50 Value Reference
AntiviralHepatitis C Virus3.4 μM
AnticancerNSCLC (H1299 Cell Line)12 - 54 nM
AntifungalCandida albicansMIC 3.92 - 4.01 mM
AntibacterialVarious BacteriaMIC 0.7 - 15.62 μg/mL

Case Studies

  • Antiviral Research : A study highlighted that derivatives of triazine compounds showed superior antiviral activity against tobacco mosaic virus (TMV), indicating a potential application in agricultural biotechnology for crop protection .
  • Cancer Treatment : In a preclinical study focused on NSCLC, compounds structurally similar to this compound exhibited potent inhibitory effects on cell proliferation. The most effective compound demonstrated an IC50 value significantly lower than that of established chemotherapeutic agents like gefitinib .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide, and how can its purity be validated?

  • Methodology : Synthesis typically involves coupling a cyclohexyl-substituted triazine intermediate with benzenesulfonamide derivatives. A base (e.g., triethylamine) is used to neutralize byproducts like HCl during sulfonylation. Purification via column chromatography or recrystallization is standard. Purity validation requires HPLC (retention time comparison) and NMR (integration of proton signals). For example, similar triazine-sulfonamide compounds were synthesized with >95% purity using these methods .
  • Key Data : Yield optimization (e.g., 54–62% in analogous syntheses ), melting point determination (e.g., 198–300°C for related compounds ), and LC-MS for molecular ion confirmation.

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodology : Use X-ray crystallography for definitive structural confirmation, as demonstrated for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to identify proton environments (e.g., cyclohexyl CH2_2 groups at δ 1.2–2.1 ppm) and sulfonamide NH signals (δ 8–10 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and triazine ring vibrations (~1550 cm1^{-1}).
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) or published analogs .

Q. What in vitro assays are suitable for preliminary evaluation of its herbicidal activity?

  • Methodology : Target acetolactate synthase (ALS) inhibition, a common mode of action for triazine-sulfonamide herbicides . Protocols include:

  • Enzyme Assays : Measure ALS activity in plant extracts (e.g., Arabidopsis) via colorimetric detection of acetoin.
  • Seedling Bioassays : Dose-response studies on weed species (e.g., Kochia scoparia) to determine IC50_{50} values .
    • Controls : Compare with commercial ALS inhibitors like chlorsulfuron (IC50_{50} ~0.1–1 µM ).

Advanced Research Questions

Q. How does soil pH influence the adsorption and bioavailability of this compound in agricultural systems?

  • Methodology : Conduct batch equilibrium experiments using soils of varying pH (4–8). Apply Freundlich adsorption isotherms (KfK_f, 1/n1/n values) to quantify binding affinity . Desorption studies with Ca2+^{2+}-saturated soils can assess reversibility.
  • Key Findings : For triasulfuron, adsorption increased at lower pH (e.g., KfK_f = 2.3 at pH 5 vs. 0.8 at pH 7 ). Bioavailability inversely correlates with adsorption, impacting herbicidal efficacy.

Q. What molecular mechanisms underlie resistance to this compound in weed biotypes?

  • Methodology :

  • Gene Sequencing : Identify ALS mutations (e.g., Pro197Ser in Xanthium strumarium) via PCR and Sanger sequencing .
  • Enzyme Kinetics : Compare ALS inhibition in resistant vs. susceptible biotypes (e.g., 10–100× reduced sensitivity ).
    • Contradictions : Some resistant weeds exhibit non-target-site resistance (e.g., enhanced metabolism via cytochrome P450s), complicating resistance management .

Q. How can computational modeling optimize the design of derivatives with enhanced target binding?

  • Methodology :

  • Molecular Docking : Simulate binding to ALS (PDB ID: 1NYP) using AutoDock Vina. Focus on hydrogen bonds with conserved residues (e.g., Arg377, Trp574) .
  • QSAR : Develop models linking substituent lipophilicity (logP) or electronic parameters (Hammett σ) to herbicidal activity.
    • Case Study : Derivatives with trifluoromethyl groups showed 3× higher binding affinity due to hydrophobic interactions .

Q. What analytical strategies resolve discrepancies in environmental degradation rates reported across studies?

  • Methodology :

  • Isotope-Labeling : Use 14^{14}C-labeled compound to track mineralization in soil microcosms.
  • LC-MS/MS : Quantify degradation products (e.g., triazine ring cleavage metabolites) with MRM transitions.
    • Data Conflict : Degradation half-lives vary from 10–60 days depending on microbial activity and organic matter content . Standardize test conditions (e.g., OECD 307 guidelines).

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